1-Butyl-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
1-Butyl-5-oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 . It is characterized by a five-membered pyrrolidine ring, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
1-Butyl-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of a butyl-substituted pyrrolidine with hydrazine derivatives under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, although detailed industrial processes are proprietary and not widely disclosed.
Chemical Reactions Analysis
1-Butyl-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Butyl-5-oxopyrrolidine-3-carbohydrazide can be compared with other pyrrolidine derivatives, such as:
1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid: Similar in structure but with different functional groups, leading to different biological activities.
Pyrrolidine-2,5-diones: These compounds have different ring substitutions, affecting their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-butyl-5-oxopyrrolidine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-4-12-6-7(5-8(12)13)9(14)11-10/h7H,2-6,10H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJBHXGYBHHNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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